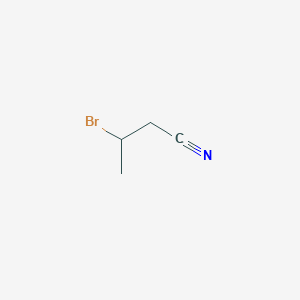

3-Bromobutyronitrile

Description

Significance as a Versatile Synthetic Intermediate

The utility of 3-bromobutyronitrile as a versatile synthetic intermediate is well-documented in chemical literature. Its bifunctional nature allows for a wide range of reactions, making it a key component in the synthesis of diverse organic compounds. The bromine atom can readily participate in nucleophilic substitution reactions, while the nitrile group can be transformed into various other functional groups such as amines, carboxylic acids, and amides.

Research has demonstrated its application in the synthesis of pharmaceutical intermediates. For instance, halogenated nitriles like this compound are used as precursors in the preparation of more complex molecules that may exhibit biological activity. The reaction of calix tcichemicals.comarenes with bromobutyronitrile yields nitrile derivatives which can be further reduced to the corresponding amines. acs.orgacs.org These amino-calixarenes can then be condensed to form β-ketoimine calix tcichemicals.comarene derivatives, which act as selective receptors for transition metals. acs.orgacs.org

The reactivity of this compound also extends to its use in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. It can be employed in reactions with various nucleophiles, leading to the extension of carbon chains and the introduction of the cyanomethyl ethyl moiety into a target structure.

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C4H6BrN |

| Molecular Weight | 148.00 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | Not explicitly available in search results |

| Density | Not explicitly available in search results |

| CAS Number | 20965-20-2 |

Evolution of Research Perspectives on Halogenated Nitriles

The scientific community's perspective on halogenated nitriles has evolved considerably over time. Initially, these compounds were primarily studied for their fundamental reactivity and as simple building blocks in organic synthesis. However, with advancements in synthetic methodologies and a deeper understanding of their chemical behavior, their role has expanded significantly.

Historically, the focus was often on simple substitution and elimination reactions. Modern research, however, has unveiled more sophisticated applications for halogenated nitriles. For example, they are now recognized as important precursors in the synthesis of a wide array of heterocyclic compounds, which are prevalent in medicinal chemistry. The development of new catalytic systems has enabled more efficient and selective transformations of halogenated nitriles. scribd.com

Furthermore, the understanding of the nitrile group as a "halogen bioisostere" has opened new avenues in drug design. nih.gov In certain molecular contexts, the nitrile group can mimic the electronic and steric properties of a halogen atom, allowing for the fine-tuning of a drug candidate's pharmacological profile. nih.gov This has led to the inclusion of nitrile-containing structures, derived from halogenated nitrile precursors, in a growing number of pharmaceuticals. nih.gov

The study of naturally occurring halogenated nitriles and the enzymes responsible for their biosynthesis has also provided new insights. nih.gov Research into enzymes like flavin-dependent halogenases and nitril synthases is shedding light on nature's strategies for producing these compounds and may inspire the development of novel biocatalytic methods for their synthesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-4(5)2-3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXSHBIQMDKTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338468 | |

| Record name | 3-Bromobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20965-20-2 | |

| Record name | 3-Bromobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromobutyronitrile and Its Derivatives

Direct Synthesis Approaches to 3-Bromobutyronitrile

The direct synthesis of this compound can be achieved through several pathways, primarily involving the introduction of a bromine atom into a four-carbon nitrile backbone.

Bromination is a fundamental class of reactions in organic chemistry used to introduce a bromine atom into a molecule. In the context of nitrile synthesis, direct bromination of a saturated alkane nitrile is often challenging due to the lack of activation. However, electrophilic bromination can be applied to precursors with activated positions. While the direct bromination of butyronitrile (B89842) is not a common high-yield method, related processes on activated systems highlight the principles. For instance, the direct bromination of aromatic nitriles, such as phthalonitrile, has been reported, although it can lead to mixtures of products and low yields, demonstrating the difficulties of controlling regioselectivity in such reactions. google.com

A more common strategy involves using a precursor molecule that is more amenable to bromination. This often involves the addition of bromine or a bromine-containing reagent across a double bond or the substitution of a hydroxyl group.

A more efficient and widely used approach for synthesizing this compound involves starting from unsaturated nitrile precursors or other functionalized analogues. Compounds like 3-butenenitrile (B123554) or crotononitrile (B213123) serve as excellent starting materials. guidechem.com The synthesis typically proceeds via the addition of hydrogen bromide (HBr) across the carbon-carbon double bond.

The reaction involving 3-butenenitrile follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, yielding the desired this compound. In the case of crotononitrile, which is an α,β-unsaturated nitrile, the addition of HBr can also yield this compound. The reaction conditions can be controlled to favor the desired addition pathway.

| Precursor | Reagent | Product | Synthesis Type |

| 3-Butenenitrile | Hydrogen Bromide (HBr) | This compound | Hydrobromination (Markovnikov Addition) |

| Crotononitrile | Hydrogen Bromide (HBr) | This compound | Hydrobromination |

| 3-Hydroxybutyronitrile | Brominating Agent (e.g., PBr₃) | This compound | Nucleophilic Substitution |

This table illustrates common precursor-based routes for the synthesis of this compound.

Synthesis of Functionalized Derivatives Utilizing the Bromonitrile Scaffold

The synthetic utility of this compound is most evident in its role as a scaffold for creating a wide array of functionalized derivatives. The bromine atom acts as a good leaving group, making the carbon to which it is attached an electrophilic center, prime for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic substitution is a cornerstone of organic synthesis where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate. masterorganicchemistry.com In this compound, the carbon atom bonded to the bromine is the electrophile. This allows for the formation of new carbon-nitrogen bonds by reacting it with various nitrogen-containing nucleophiles. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to the inversion of stereochemistry if the carbon is chiral. basicmedicalkey.com

Alkylation reactions involving this compound are a common method for introducing the 3-cyanobutyl group onto various molecules.

Piperazine (B1678402): N-alkylation of piperazine and its derivatives with alkyl halides is a well-established method for synthesizing compounds, many of which are of pharmaceutical interest. mdpi.com The reaction of this compound with piperazine results in the formation of a new C-N bond, yielding N-(3-cyanobutyl)piperazine. Depending on the stoichiometry, mono- or di-substituted products can be obtained.

Glutarimide (B196013): The nitrogen atom in glutarimide can be deprotonated by a suitable base to form a potent nucleophile. This nucleophilic glutarimide anion can then react with this compound in a standard alkylation reaction to yield N-(3-cyanobutyl)glutarimide.

Flavonoids: Flavonoids are a class of natural products that contain multiple hydroxyl groups. mdpi.com These hydroxyl groups can be deprotonated to form alkoxides, which are excellent nucleophiles. Alkylation of these hydroxyl groups with this compound leads to the formation of flavonoid ether derivatives. nih.govnih.gov This functionalization can be used to modify the biological properties of the parent flavonoid.

Aminophenols: Aminophenols possess two nucleophilic sites: the amino group and the hydroxyl group. Selective alkylation of one site over the other is a key synthetic challenge. researchgate.net The hydroxyl group can be selectively alkylated by first protecting the more nucleophilic amino group. For example, the amino group can be converted into an imine by reacting with benzaldehyde. The resulting Schiff base is less nucleophilic, allowing the hydroxyl group to be alkylated with this compound in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine regenerates the amino group, yielding an O-alkylated aminophenol. umich.eduresearchgate.net

| Nucleophile | Derivative Product |

| Piperazine | N-(3-cyanobutyl)piperazine |

| Glutarimide | N-(3-cyanobutyl)glutarimide |

| Flavonoid (via -OH group) | O-(3-cyanobutyl)flavonoid ether |

| Aminophenol (via -OH group) | 4-Amino-1-(3-cyanobutoxy)benzene |

| Aminophenol (via -NH₂ group) | N-(3-cyanobutyl)aminophenol |

This table provides examples of derivatives formed from the alkylation of various nucleophiles with this compound.

While classically defined as a reaction forming a larger molecule from smaller units with the loss of a small molecule like water, "condensation" is sometimes used more broadly in the literature. In the context of this compound, its reaction with amino alcohols is a nucleophilic substitution (alkylation) reaction. Amino alcohols, similar to aminophenols, have two potential nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. nih.gov

The relative nucleophilicity of the amino and hydroxyl groups often dictates the site of alkylation. Generally, the amino group is a stronger nucleophile than the hydroxyl group, leading to preferential N-alkylation under neutral or basic conditions. To achieve O-alkylation, the amino group may need to be protected. The reaction of this compound with an amino alcohol can thus produce either N-(3-cyanobutyl)amino alcohols or O-(3-cyanobutyl)amino alcohols, depending on the specific substrate and reaction conditions employed.

Formation of Macrocyclic and Supramolecular Structures

The synthesis of macrocycles, such as aza-crown ethers, often relies on the Williamson ether synthesis, a reaction that can be adapted to incorporate structural units derived from this compound. Although direct examples involving this compound are not extensively documented, its structure is amenable to established macrocyclization strategies. A plausible approach involves the reaction of a di-amine with two equivalents of this compound, followed by reduction of the nitrile groups and subsequent cyclization with a di-electrophile.

A key strategy in macrocycle synthesis is the high-dilution technique, which favors intramolecular cyclization over intermolecular polymerization. For instance, the N-alkylation of a primary diamine with this compound would yield a dinitrile intermediate. Subsequent reduction of the nitrile moieties to primary amines would provide a tetra-amine precursor, poised for cyclization with a suitable di-electrophile, such as a diacyl chloride or a di-epoxide, to form the macrocyclic structure. The chirality inherent in the this compound starting material would be incorporated into the final macrocycle, potentially influencing its conformation and complexation properties.

General synthetic schemes for aza-crown ethers often involve the reaction of oligoethylene glycols with tosylated or halogenated linkers in the presence of a base. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.org By analogy, this compound could serve as a precursor to chiral linking arms in the synthesis of specialized aza-crown ethers, where the nitrile group offers a handle for further functionalization.

| Reactant 1 | Reactant 2 | Product Type | Key Reaction | Potential Application |

| Diamine | This compound | Dinitrile Intermediate | N-Alkylation | Precursor for Macrocyclization |

| Dinitrile Intermediate | Reducing Agent (e.g., LiAlH4) | Tetra-amine Precursor | Nitrile Reduction | Macrocycle Synthesis |

| Tetra-amine Precursor | Di-electrophile (e.g., Diacyl Chloride) | Aza-macrocycle | Cyclization | Host-Guest Chemistry |

Synthesis of Complex Heterocyclic Systems

The nitrile functionality of this compound is a versatile precursor for the construction of various heterocyclic systems. A prominent example is the synthesis of tetrazoles through [3+2] cycloaddition reactions. eurekaselect.comnih.govchalcogen.rorug.nlnih.gov This reaction, often referred to as a Huisgen cycloaddition, typically involves the treatment of a nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst.

The reaction of this compound with sodium azide would yield 5-(1-bromoethyl)-1H-tetrazole. This transformation converts the linear nitrile group into a planar, aromatic tetrazole ring, significantly altering the molecule's electronic properties and steric profile. The resulting tetrazole derivative retains the chiral center and the reactive bromine atom, making it a valuable intermediate for the synthesis of more complex, biologically active molecules. Tetrazoles are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids. eurekaselect.comnih.gov

| Reactant | Reagent | Catalyst/Conditions | Product | Reaction Type |

| This compound | Sodium Azide (NaN3) | NH4Cl, DMF, Heat | 5-(1-Bromoethyl)-1H-tetrazole | [3+2] Cycloaddition |

Stereoselective Synthesis Pathways Involving Bromonitriles

The chiral nature of this compound makes it an important substrate for stereoselective synthesis, where the goal is to control the formation of specific stereoisomers.

Asymmetric induction in reactions involving this compound can be achieved through enantioconvergent catalysis. Racemic this compound can potentially be transformed into a single, enantioenriched product through a nucleophilic substitution reaction catalyzed by a chiral transition metal complex. Chiral nickel complexes, for instance, have been successfully employed in the enantioconvergent coupling of racemic α-halonitriles with organozinc reagents. nih.govnih.govresearchgate.netsemanticscholar.org

In such a process, the chiral catalyst would preferentially react with one enantiomer of the racemic this compound, while also facilitating the racemization of the unreacted enantiomer. This dynamic kinetic resolution allows for a theoretical yield of up to 100% of the desired enantiomer of the product. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

| Substrate | Nucleophile | Catalyst System | Product | Stereochemical Outcome |

| Racemic this compound | Organozinc Reagent | Chiral Nickel Complex | Enantioenriched Alkylated Nitrile | Enantioconvergent Substitution |

The existing stereocenter in an enantiomerically pure sample of this compound can be used to direct the stereochemistry of subsequent reactions, a process known as substrate-controlled diastereoselection. For example, the conversion of the nitrile group into other functionalities can proceed with high diastereoselectivity.

Furthermore, the principles of diastereoselective cycloaddition reactions can be applied. For instance, the reaction of bromonitrile oxide (which can be conceptually related to precursors derivable from bromonitriles) with chiral alkenes, such as those derived from carbohydrates, has been shown to proceed with high diastereoselectivity. arkat-usa.org The chiral centers on the alkene direct the approach of the nitrile oxide, leading to the preferential formation of one diastereomer of the resulting isoxazoline (B3343090) product. This strategy allows the stereochemical information from a chiral pool starting material to be transferred to the newly formed heterocyclic ring.

| Reactant 1 (Chiral) | Reactant 2 | Product | Stereochemical Principle |

| Enantioenriched this compound derivative | Achiral Reagent | Diastereomerically Enriched Product | Substrate-controlled Diastereoselection |

| Chiral Alkene | Bromonitrile Oxide | Diastereomerically Enriched Isoxazoline | Reagent-controlled Diastereoselection |

Green Chemistry Principles in Bromonitrile Synthesis

Applying green chemistry principles to the synthesis and reactions of bromonitriles aims to reduce environmental impact by using sustainable resources, minimizing waste, and employing safer reaction conditions.

The synthesis of this compound itself can be approached through greener methodologies. A common laboratory synthesis involves the hydrobromination of crotononitrile. Traditional methods may use hazardous solvents and excess reagents. A greener alternative could involve the use of ionic liquids as reaction media. Ionic liquids are non-volatile, often recyclable, and can enhance reaction rates and selectivity. The synthesis of various bromide-based ionic liquids has been well-established, and their application as solvents for hydrohalogenation reactions is an active area of research.

Another green approach is the use of solvent-free reaction conditions. For the synthesis of this compound, this could involve reacting crotononitrile with a solid-supported source of HBr, potentially under mechanochemical conditions (ball milling), which can reduce or eliminate the need for bulk solvents. Such methods often lead to higher energy efficiency and simpler product isolation.

| Green Approach | Traditional Method Component | Sustainable Alternative | Benefit |

| Sustainable Solvents | Volatile Organic Solvents (e.g., Dichloromethane) | Ionic Liquids, Water, Supercritical CO2 | Reduced VOC emissions, potential for recycling |

| Energy Efficiency | Thermal Heating | Microwave Irradiation, Mechanochemistry | Reduced reaction times, lower energy consumption |

| Atom Economy | Use of stoichiometric reagents | Catalytic hydrobromination | Reduced waste, higher efficiency |

| Solvent-Free Conditions | Reactions in bulk solvent | Solid-state reaction, neat reagents | Elimination of solvent waste, simplified purification |

Catalytic Approaches in Bromonitrile-Related Synthesis

The synthesis of bromonitriles, including this compound and its derivatives, has increasingly benefited from the development of catalytic methodologies. These approaches offer significant advantages over traditional stoichiometric methods, including milder reaction conditions, higher selectivity, and improved efficiency. Key catalytic strategies involve transition metal catalysis and photocatalysis, which facilitate the formation of carbon-bromine and carbon-carbon bonds essential for constructing the bromonitrile scaffold.

One prominent catalytic method is the copper-catalyzed alkylation of nitroalkanes with α-bromonitriles. nih.govnih.gov This process enables the efficient C-alkylation to produce β-cyanonitroalkanes using a simple and inexpensive copper(I) bromide catalyst. nih.gov The reaction proceeds smoothly at room temperature and demonstrates high tolerance for a wide variety of functional groups. nih.govnih.gov Mechanistic studies suggest the reaction may proceed through stabilized radical intermediates, highlighting the ability of copper catalysts to mediate these transformations. nih.gov

Another innovative and green approach is the photoorganocatalytic atom transfer radical addition (ATRA) of bromoacetonitrile (B46782) to aliphatic olefins. thieme-connect.com This method utilizes an organic photocatalyst, such as benzoin (B196080) methyl ether, and irradiation from a simple household lightbulb to generate the corresponding bromonitriles. thieme-connect.com This protocol is noted for being a cheap and environmentally friendly synthetic route for a wide range of substituted aliphatic olefins. thieme-connect.com The use of light as a renewable energy source to drive the reaction aligns with the principles of green chemistry.

Furthermore, palladium-catalyzed cyanation reactions of aryl halides represent a powerful tool for the synthesis of aromatic nitriles, which can be precursors or analogues in more complex syntheses. organic-chemistry.org While not a direct synthesis of alkyl bromonitriles, these methods showcase the utility of transition metal catalysts in nitrile synthesis. Catalytic systems like Pd/C have been employed for the cyanation of various aryl bromides and chlorides, offering an efficient conversion pathway. organic-chemistry.org The development of these catalytic systems focuses on using less toxic cyanide sources, such as potassium ferrocyanide or zinc cyanide, to enhance the safety and environmental profile of the synthesis. organic-chemistry.org

Table 1: Overview of Catalytic Systems in Bromonitrile-Related Synthesis

| Catalytic Method | Catalyst/System | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|---|

| Copper Catalysis | CuBr | C-alkylation | Nitroalkanes and α-Bromonitriles | Inexpensive catalyst, mild conditions, high functional group tolerance. | nih.gov |

| Photoorganocatalysis | Benzoin methyl ether / Light | Atom Transfer Radical Addition (ATRA) | Bromoacetonitrile and Aliphatic Olefins | Green and inexpensive protocol, uses visible light as an energy source. | thieme-connect.com |

| Palladium Catalysis | Pd/C or NiCl₂/dppf | Cyanation | Aryl Halides and Cyanide Source (e.g., Zn(CN)₂) | High efficiency, use of less toxic cyanide sources, wide functional group tolerance. | organic-chemistry.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.commonash.edu A high atom economy signifies a more sustainable process, as it implies minimal generation of byproducts or waste. monash.edu In the synthesis of this compound and its derivatives, the choice of reaction pathway significantly impacts the atom economy.

Addition reactions are inherently the most atom-economical, as all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. rsc.org An example relevant to bromonitrile synthesis is the hydrobromination of an unsaturated nitrile like crotononitrile. In this reaction, hydrogen bromide adds across the double bond to form this compound with no other products.

In contrast, substitution reactions often have a lower atom economy because they necessarily generate byproducts. For example, the synthesis of a nitrile via nucleophilic substitution of an alkyl halide with a cyanide salt produces a stoichiometric amount of a salt byproduct. While the chemical yield might be high, the atom economy is inherently less than 100%. primescholars.com

Table 2: Comparison of Atom Economy in Synthetic Routes to Bromonitriles

| Reaction Type | Example Reaction | Desired Product | Byproduct(s) | Theoretical Atom Economy | Reference |

|---|---|---|---|---|---|

| Addition | Crotononitrile + Hydrogen Bromide → this compound | C₄H₆BrN | None | 100% | rsc.org |

| Substitution | 1,3-Dibromobutane + Sodium Cyanide → this compound + Sodium Bromide | C₄H₆BrN | NaBr | ~58.5% | primescholars.com |

Beyond maximizing atom economy, several other strategies are crucial for minimizing waste in chemical manufacturing. ioscm.com The application of catalysis, as discussed in the previous section, is a primary strategy. Catalysts, used in small amounts, can replace stoichiometric reagents, thereby reducing waste generation significantly. researchgate.net

Other key waste minimization strategies include:

Solvent Selection and Reduction : Utilizing greener solvents, such as water or supercritical CO₂, or developing solvent-free reaction conditions can drastically reduce waste and environmental impact. researchgate.net

Use of Renewable Feedstocks : Designing synthetic pathways that begin with renewable raw materials rather than depleting fossil fuels contributes to long-term sustainability. researchgate.net

Process Optimization : Streamlining manufacturing processes to reduce the number of steps, minimize energy consumption, and optimize inventory management can prevent the generation of waste. planetpristine.comnetsuite.com This includes implementing "Just-in-Time" production principles to avoid overproduction and the accumulation of excess materials. finaleinventory.com

Recycling and Reuse : Developing methods to recycle catalysts, solvents, and even byproducts can turn potential waste streams into valuable resources. ioscm.com For instance, a byproduct from one reaction could serve as a starting material for another process. axil-is.com

By integrating these green chemistry and engineering principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally sustainable. mdpi.com

Mechanistic and Kinetic Studies of 3 Bromobutyronitrile Reactions

Gas-Phase Pyrolysis Kinetics and Elimination Mechanisms

The study of gas-phase reactions of 3-bromobutyronitrile provides fundamental insights into its intrinsic chemical properties, free from solvent effects. Pyrolysis, or thermal decomposition, is a key reaction in this context, primarily proceeding through elimination pathways.

Unimolecular Dehydrohalogenation Pathways

The gas-phase pyrolysis of this compound involves the elimination of hydrogen bromide (HBr), a process known as dehydrohalogenation. researchgate.netresearchgate.net This reaction is typically unimolecular, meaning a single molecule is involved in the rate-determining step, and follows first-order kinetics. researchgate.netbyjus.comlibretexts.org The process occurs in seasoned vessels, often in the presence of a free-radical inhibitor to ensure that the reaction remains homogeneous and unimolecular. researchgate.net The primary products of this elimination are an alkene and hydrogen bromide. cdnsciencepub.com

The dehydrohalogenation can proceed through different pathways, depending on which hydrogen atom is abstracted along with the bromine atom. This leads to the formation of different isomeric butene nitriles. The direction of elimination is a key area of study in the pyrolysis of this and related compounds. researchgate.netacs.org

Transition State Characterization in Elimination Reactions

The unimolecular elimination of HBr from this compound proceeds through a cyclic transition state. researchgate.netnih.gov Theoretical studies, often employing computational methods like Density Functional Theory (DFT), have been instrumental in characterizing these transition states. unom.ac.in The transition state for this type of reaction is often described as a four-membered ring, involving the bromine atom, the carbon it is attached to, a hydrogen atom on an adjacent carbon, and that adjacent carbon itself. researchgate.netnih.gov The reaction is predicted to be a concerted but highly asynchronous process. researchgate.net This means the breaking of the C-Br and C-H bonds and the formation of the H-Br and C=C π-bond, while occurring in a single step, are not perfectly synchronized. The transition state possesses a significant degree of charge separation, often with zwitterionic character. researchgate.net

Substituent Effects on Reaction Rates and Mechanisms

Substituents can have a profound impact on the rate and mechanism of gas-phase pyrolysis. In the case of bromonitriles, the electron-withdrawing nature of the nitrile (CN) group plays a significant role. researchgate.net This group deactivates the HBr elimination during pyrolysis. researchgate.net The effect of the CN group diminishes as the distance between it and the reacting center increases. researchgate.net

Studies on related alkyl bromides have shown that alkyl substituents at the β-carbon have a greater accelerating effect on E2 elimination reactions than those at the α-carbon. nih.gov In contrast, for unimolecular gas-phase pyrolysis, which often has characteristics of an E1 reaction, the stability of the incipient carbocation at the transition state is a crucial factor. libretexts.orgprutor.ai The relative rates of pyrolysis can often be correlated with the pKa values of the corresponding carboxylic acids, indicating the importance of electronic effects. nih.gov

Arrhenius Parameters for the Gas-Phase Pyrolysis of various Bromonitriles

| Compound | log k1 (s-1) | Activation Energy (kJ mol-1) |

|---|---|---|

| 3-Bromopropionitrile | 13.56 ± 0.44 | 231.9 ± 6.0 |

| 4-Bromobutyronitrile (B74502) | 14.12 ± 0.33 | 233.5 ± 4.5 |

| 5-Bromovaleronitrile | 13.79 ± 0.19 | 225.7 ± 2.6 |

This table presents the experimentally determined Arrhenius equations for the first-order rate coefficients of the gas-phase pyrolysis of several ω-bromonitriles. The data indicates the influence of the carbon chain length on the kinetic parameters of the unimolecular dehydrohalogenation. researchgate.net

Solution-Phase Reaction Mechanisms

In the solution phase, the reactivity of this compound is significantly influenced by the solvent and the presence of other reagents, particularly nucleophiles.

Nucleophilic Reactivity Profiles

The bromine atom in this compound makes the adjacent carbon atom electrophilic and thus susceptible to attack by nucleophiles. ibchem.com These reactions are classic examples of nucleophilic substitution, where a nucleophile replaces the bromide ion. chemguide.co.uk Common nucleophiles include hydroxide (B78521) ions, cyanide ions, and ammonia, leading to the formation of alcohols, dinitriles, and amines, respectively. ibchem.comlibretexts.org

The mechanism of these substitution reactions can be either SN1 or SN2, depending on the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the temperature. For a secondary halide like this compound, both mechanisms may be operative. chemguide.co.uk The presence of the electron-withdrawing nitrile group can influence the reaction pathway.

Molecular Rearrangement Phenomena

This compound and related structures can participate in various molecular rearrangements, which are often complex, multi-step processes.

Aziridine (B145994) to Azetidine (B1206935) Rearrangements: While not a direct rearrangement of this compound itself, related bromo-functionalized compounds are key intermediates in the synthesis and rearrangement of small nitrogen-containing rings. For instance, the thermal isomerization of 3-bromoazetidine-3-carboxylic acid derivatives, which can be synthesized from precursors containing a bromine atom, can lead to the formation of aziridines. rsc.org Conversely, the ring expansion of aziridines to azetidines is a known transformation. rsc.orgchemrxiv.org This can occur via intramolecular nucleophilic displacement to form a bicyclic aziridinium (B1262131) ion, which is then opened by a nucleophile. rsc.org The regiochemistry of the ring-opening of substituted aziridines is a subject of detailed study and can be influenced by the nature of the substituents and the reagents used. bioorg.org

Cyclopropylcarbinyl Radical Rearrangements: Radical reactions involving structures similar to this compound can exhibit fascinating rearrangements. The cyclopropylcarbinyl radical is a classic example of a system that undergoes rapid ring-opening to form the homoallyl radical. nih.govucl.ac.uk This type of rearrangement is often used as a mechanistic probe to detect the presence of radical intermediates. nih.gov While a direct cyclopropylcarbinyl rearrangement from this compound is not standard, if a radical were formed at a carbon adjacent to a cyclopropyl (B3062369) group, this type of rearrangement would be a likely subsequent step. rsc.orgacs.orgresearchgate.net The rates and regioselectivity of these ring-openings are influenced by substituents on the cyclopropane (B1198618) ring. ucl.ac.uk

Regioselectivity and Stereochemical Outcomes of Ring-Opening Reactions

The reactivity of this compound in the context of ring-opening reactions typically involves its initial transformation into a strained, cyclic intermediate, most notably an azetidinium ion. This occurs through an intramolecular cyclization, often facilitated by the presence of an amine, which displaces the bromide. The resulting quaternary azetidinium salt is then susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity and stereochemistry of this opening are dictated by a combination of electronic effects, steric hindrance, the nature of the nucleophile, and the substitution pattern on the azetidine ring.

While direct studies on the ring-opening of azetidinium ions derived specifically from this compound are not extensively detailed in available literature, a comprehensive understanding can be constructed from research on analogous substituted azetidinium systems. These studies provide critical insights into the factors governing the reaction outcomes.

The key step, the nucleophilic ring-opening of the azetidinium ion, is a competitive process between attack at the two carbon atoms adjacent to the quaternary nitrogen (C2 and C4). This process is generally a stereoselective SN2 reaction. nih.gov

Factors Influencing Regioselectivity:

Substitution on the Azetidinium Ring: The substitution pattern is a primary determinant of the site of nucleophilic attack. In enantiopure azetidinium salts with no substituent at the C4 position, nucleophiles preferentially attack this less substituted carbon. organic-chemistry.org Conversely, the presence of a substituent at C4, such as a methyl group, directs the nucleophilic attack to the C2 position with high regioselectivity. organic-chemistry.org The presence of a phenyl group at C2 also directs the attack to the C2 position. acs.org

Nature of the Nucleophile: The choice of nucleophile is critical in determining the regiochemical outcome. A range of nucleophiles, including azide (B81097) ions, benzylamine, acetate (B1210297), and alkoxides, have been studied. organic-chemistry.org For instance, the ring-opening of 2-(cyanomethyl)aziridinium salts with bromide and pyrrolidine (B122466) occurs exclusively at the substituted aziridine carbon atom. ugent.be

Steric Effects: SN2 reactions are highly sensitive to steric hindrance. In cases where electronic factors might favor attack at a more substituted carbon, significant steric crowding can redirect the nucleophile to the less hindered position. researchgate.net

Stereochemical Outcomes:

The ring-opening of azetidinium ions typically proceeds with a high degree of stereoselectivity. When the nucleophilic attack occurs at a chiral center, it generally proceeds with inversion of configuration, which is a hallmark of an SN2 mechanism. acs.orgresearchgate.net This stereospecificity allows for the synthesis of highly functionalized, stereodefined linear amines from chiral azetidinium precursors. nih.govorganic-chemistry.org

Detailed Research Findings:

Research on various substituted azetidinium ions has provided valuable data on the regioselectivity of their ring-opening reactions. These findings can be extrapolated to predict the behavior of an azetidinium ion derived from this compound, which would likely bear a methyl group and a cyanomethyl (or equivalent) group.

A study on the nucleophilic ring-opening of enantiopure azetidinium salts with different substitution patterns at C2, C3, and C4 provides significant insights. organic-chemistry.org The treatment of these salts with nucleophiles like azide, benzylamine, and acetate anion demonstrated that the regioselectivity is finely tuned by the substitution on the ring. organic-chemistry.org

For example, the ring-opening of 1-alkyl- and 1-benzyl-3-azetidinols by 4-bromophenol (B116583) is rationalized in terms of a nucleophilic attack on the corresponding azetidinium ions. acs.org It was observed that trans-2-methyl-3-azetidinols undergo ring-opening via cleavage of the N-C4 bond, whereas cis- and trans-2-phenyl-3-azetidinols open through cleavage of the N-C2 bond in a highly stereoselective manner, involving inversion of configuration at C2. acs.org

The following table summarizes the regioselective outcomes for the ring-opening of various substituted azetidinium ions with different nucleophiles, based on published research.

| Azetidinium Ion Substituent(s) | Nucleophile | Major Site of Attack | Reference |

|---|---|---|---|

| Unsubstituted at C4 | Azide, Benzylamine, Acetate, Alkoxides | C4 | organic-chemistry.org |

| Methyl at C4 | Azide, Benzylamine, Acetate, Alkoxides | C2 | organic-chemistry.org |

| trans-2-Methyl | 4-Bromophenol | C4 | acs.org |

| cis- and trans-2-Phenyl | 4-Bromophenol | C2 | acs.org |

| 2-(Cyanomethyl) (from aziridinium) | Bromide, Pyrrolidine | Substituted Carbon | ugent.be |

| Quaternary Carbon at C2 | Azide, Cyanide, Acetate | C2 (Quaternary Carbon) | researchgate.net |

Theoretical calculations using Density Functional Theory (DFT) have been employed to rationalize and predict the observed regioselectivities. nih.govorganic-chemistry.org These computational studies help in understanding the parameters that govern the reaction pathways, such as the stability of transition states and the electronic and steric properties of the reactants. organic-chemistry.org

For a hypothetical azetidinium ion formed from this compound, which would possess a methyl group at one of the carbons adjacent to the nitrogen, the regioselectivity of the ring-opening would be highly dependent on the position of this methyl group and the nature of the attacking nucleophile. Based on the trends observed, if the methyl group is at C4, the attack would likely be directed to C2. organic-chemistry.org The stereochemical outcome would be expected to proceed with inversion of configuration at the site of nucleophilic attack.

Computational and Theoretical Chemistry of Bromonitrile Systems

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the electronic structure and behavior of molecules. For bromonitriles, these investigations primarily involve Density Functional Theory (DFT) and ab initio calculations to explore reaction pathways and energetics.

Density Functional Theory has become a vital tool for studying the thermodynamics and kinetics of chemical reactions involving bromonitrile compounds. DFT calculations are used to determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a quantitative picture of a reaction's energetic landscape.

A significant application of DFT has been in the study of the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines with hydrogen bromide (HBr), which yields 3-(arylmethyl)amino-4-bromobutyronitriles. In this research, computational methods were employed to analyze the reaction paths. Geometries were optimized using the B3LYP functional with the 6-31++G(d,p) basis set, and a Grimme-type correction was included to account for long-range dispersion interactions. To refine the relative energies, the meta-hybrid MPW1B95 functional was used. These calculations of activation barriers confirmed the experimental preference for ring opening at the unsubstituted carbon of the aziridine (B145994) ring.

DFT studies can also unravel the competition between different ligands and reaction pathways by comparing their energy profiles. For instance, in complex catalytic systems, DFT can show how the coordination of a solvent molecule, like methanol, might lower the energy barrier for an exchange reaction compared to a competing ligand.

| Study Focus | DFT Functional(s) | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Aziridine Ring-Opening to form Bromobutyronitrile Derivatives | B3LYP, MPW1B95 | 6-31++G(d,p) | Calculated activation barriers confirmed regioselective preference in the reaction mechanism. | |

| General Reactivity of Aziridines | B3LYP | 6-31+G(d) | Used for determining reactivity descriptors, with results found to be independent of the basis set. | |

| Catalytic Exchange Reactions | PBE+TS | Not Specified | Revealed the energetics of intermediate species and the role of solvent coordination in reaction pathways. |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for elucidating complex reaction mechanisms. These methods have been applied to rationalize the outcomes of reactions producing brominated nitriles.

In the context of aziridine ring-opening reactions that form bromobutyronitrile derivatives, ab initio and DFT calculations have been instrumental. For example, when 1-arylmethyl-2-(cyanomethyl)aziridines are treated with benzyl (B1604629) bromide, the ring opens at the substituted aziridine carbon to give 4-amino-3-bromobutanenitriles. In contrast, reaction with HBr leads to opening at the unsubstituted carbon. Ab initio calculations helped to rationalize these differing outcomes by analyzing the electronic structure of the intermediate aziridinium (B1262131) salts. These theoretical approaches successfully explained the experimentally observed regioselectivity where simpler electrostatic models failed. Similar high-level ab initio calculations have been performed on other halogenated compounds to resolve discrepancies in experimental data and to provide reliable thermochemical values.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the conformational landscape and dynamics of molecules over time. By simulating the motions of atoms, MD provides insights into the stability of different conformers and the transitions between them.

MD simulations have been used to analyze haloalkane dehalogenase enzymes, which can act on substrates like bromobutyronitrile. Such simulations are essential for understanding how a substrate fits into the enzyme's active site and the conformational changes that may occur upon binding. In general, MD simulations can be used to study the entire process from substrate binding to product release, revealing the importance of molecular flexibility in enzymatic catalysis.

For flexible molecules like 3-Bromobutyronitrile, conformational analysis can identify the most populated conformers in different environments. For example, studies on similar small, flexible molecules like 1,3-propanediol (B51772) in aqueous solution have used MD simulations to determine the ratios and lifetimes of all possible conformations. Such studies have shown that the presence of a solvent can significantly alter the conformational preferences compared to the gas phase, often favoring conformers that can form intermolecular hydrogen bonds over those with intramolecular bonds. This type of analysis is critical for understanding the behavior of this compound in solution.

Theoretical Models for Reactivity and Selectivity Prediction

Theoretical models based on quantum chemistry are essential for predicting and explaining the reactivity and selectivity of chemical reactions. For reactions involving this compound and related compounds, these models often utilize concepts derived from DFT.

A key example is the regioselective ring-opening of 2-(cyanomethyl)aziridines. While electrostatic potential analysis was insufficient to explain the different outcomes of reactions with HBr and benzyl bromide, Frontier Molecular Orbital (FMO) theory provided a successful rationalization. Analysis of the Lowest Unoccupied Molecular Orbitals (LUMOs) and nucleophilic Fukui functions of the aziridinium intermediates showed a clear preference for nucleophilic attack at the substituted carbon in the benzyl bromide case and at the unsubstituted carbon in the HBr case. This successfully explained the experimentally observed regioselectivity.

Furthermore, conceptual DFT has been widely used to predict the reactivity of molecules through calculated descriptors. These reactivity descriptors have been applied to analyze the ring-opening of other substituted aziridines, demonstrating the broad applicability of these theoretical models.

In Silico Approaches for Molecular Interactions of Related Nitrile Derivatives

In silico methods, particularly molecular docking, are widely used to study the interactions between small molecules and biological macromolecules like proteins and DNA. These approaches are valuable for understanding the function of enzymes that process nitrile compounds and for designing novel inhibitors or drugs.

Molecular docking has been used to explore the substrate specificity of haloalkane dehalogenases, enzymes known to act on a range of halogenated compounds including 4-bromobutyronitrile (B74502). By docking various substrates into the enzyme's active site, researchers can predict binding affinities and orientations, helping to explain why some compounds are better substrates than others. These computational studies complement experimental kinetics data and can guide protein engineering efforts to improve enzymatic activity.

Applications of 3 Bromobutyronitrile in Advanced Organic Synthesis

Precursors for Pharmaceutical Building Blocks

3-Bromobutyronitrile serves as a crucial starting material or intermediate in the creation of complex molecular frameworks that are foundational to various active pharmaceutical ingredients (APIs).

The utility of brominated nitriles is well-documented in the synthesis of precursors for therapeutic drugs. While specific industrial syntheses directly employing this compound are often proprietary, the reactivity pattern is exemplified by its isomers and related compounds in drug synthesis. For instance, the isomeric 4-bromobutyronitrile (B74502) is utilized in the alkylation of 3,3-tetramethylene glutarimide (B196013) to produce a nitrile intermediate, a key step in a novel synthesis of the anxiolytic drug buspirone. Similarly, 4-bromobutyronitrile is a reagent in the synthesis of bitopic ligands designed as potent agonists for the Dopamine D2 receptor (D2R), which are targets for neurological disorders.

Research has also demonstrated the role of this compound in creating platinum-acridine anticancer agents. These hybrid molecules are designed to combine the DNA-damaging properties of platinum with the DNA-intercalating function of acridine. In this context, this compound can be used to synthesize linker moieties that connect the two active components, creating a final compound with high potency against various cancer cell lines, including those of the liver, lung, and breast. The synthesis of these complex agents underscores the value of this compound as a key intermediate in producing precursors for anti-cancer therapies.

| Precursor/Ligand Synthesized | Target API Class/Receptor | Role of Bromobutyronitrile |

| Platinum-acridine hybrid agent linker | Anticancer agents | Building block for the linker moiety connecting platinum and acridine. |

| Bitopic Ligands (example with 4-isomer) | Dopamine D2 Receptor (D2R) Agonists | Alkylating agent to introduce a butyronitrile (B89842) chain. |

| Buspirone precursor (example with 4-isomer) | Anxiolytic Drugs | Alkylation of a glutarimide derivative. |

Radiolabeled compounds are essential tools in biomedical research and diagnostics, particularly for techniques like Positron Emission Tomography (PET). These tracers allow for the non-invasive study of metabolic and physiological pathways in living organisms. The synthesis of these molecules involves incorporating a radioisotope, such as Carbon-11, into a bioactive molecule.

Functionalized nitriles like bromobutyronitrile are valuable precursors in this field. For example, the related compound 4-bromobutyronitrile has been used in a multi-step synthesis to produce a chlorin (B1196114) amine derivative. This synthesis involves an initial substitution reaction followed by the reduction of the nitrile group to a primary amine. This amine then serves as a reactive handle for conjugation to biomolecules or for further chemical modifications required for imaging applications. Such synthetic chlorins are explored for their potential in fluorescence-guided surgery and as chelators for radionuclides in PET imaging. This methodology highlights how the bromo- and nitrile functionalities of compounds like this compound can be sequentially manipulated to build complex radiotracers for advanced medical research.

Development of Functionalized Organic Materials

The distinct chemical properties of this compound make it a valuable component in the synthesis of specialized polymers and receptor molecules, contributing to the field of materials science.

This compound is recognized for its application in polymer chemistry, where it can be used to synthesize specialty polymers or to modify existing polymer structures to enhance their properties. A notable application is in the synthesis of poly(ionic liquid)s (PILs). In one study, this compound was reacted with 1-vinylimidazole (B27976) to produce the monomer 1-vinyl-3-nitrilebutyl imidazolium (B1220033) bromide (VNBImBr). This monomer was subsequently polymerized using an AIBN initiator to form a novel PIL. This process demonstrates the role of this compound in creating functional monomers that can be polymerized into materials with advanced properties, suitable for applications such as composite membranes.

| Polymer Synthesis Step | Reactants | Conditions | Product |

| Monomer Synthesis | 1-Vinylimidazole, this compound | THF, 55 °C, 14 hours | 1-Vinyl-3-nitrilebutyl imidazolium bromide (VNBImBr) |

| Polymerization | VNBImBr, AIBN initiator | DMSO, 70 °C, 16 hours | P7 Polymer (PIL) |

Receptor molecules are designed to selectively bind specific ions or molecules, a crucial function in sensing, separation, and catalysis. This compound has been instrumental in the synthesis of sophisticated receptor molecules based on calixarene (B151959) scaffolds. In a key synthetic route, this compound is reacted with calixarene or p-tert-butylcalixarene to yield di-, tri-, and tetranitrile calixarene derivatives.

These nitrile-functionalized calixarenes are stable intermediates that can be further transformed. Reduction of the nitrile groups yields the corresponding aminocalixarenes. Subsequent condensation with acetylacetone (B45752) leads to the formation of β-ketoimine calixarene derivatives. These final receptor molecules exhibit selective complexation properties towards transition metal ions such as Cu²⁺, Hg²⁺, and Ag⁺, and have shown a good affinity and selectivity for Pb²⁺ in liquid-liquid extraction studies. A similar strategy using the 4-bromo isomer has been employed to create dihomooxacalixarene receptors for anions and organic ion pairs.

| Receptor Precursor | Starting Material | Role of this compound | Final Receptor Function | | :--- | :--- | :---

Catalyst and Ligand Design Incorporating Nitrile Moieties

The incorporation of nitrile functionalities into the architecture of catalysts and ligands is a sophisticated strategy for modulating their electronic properties and reactivity. The nitrile group, with its distinct electronic profile and coordinating ability, can serve as more than just a synthetic handle; it can directly participate in the catalytic cycle, influencing the stability of intermediates and the rates of key elementary steps. This compound, as a bifunctional molecule, offers a direct route to introduce a nitrile-containing alkyl chain into ligand scaffolds, enabling the rational design of catalysts for specialized applications in organic synthesis.

The nitrile moiety is generally considered a weakly coordinating, charge-neutral Lewis base (an L-type ligand). wikipedia.org However, its utility in ligand design extends beyond simple coordination. Nitriles can also function as π-acceptors, which is particularly significant in stabilizing low-valent metal centers. wikipedia.org This π-accepting character, coupled with the strong electron-withdrawing nature of the cyano group, can significantly alter the electronic environment of a metal catalyst.

Research into nickel-catalyzed cross-coupling reactions has demonstrated the profound effect of nitrile-containing ligands. chemrxiv.orgnih.gov Studies have shown that a bidentate ligand featuring a benzonitrile (B105546) moiety can act as an electron-acceptor. This electronic property is crucial for promoting the reductive elimination step, a key bond-forming event in many cross-coupling cycles, over competing pathways like β-hydride elimination. chemrxiv.orgnih.gov The nitrile group helps to stabilize the low-valent nickel species involved in the catalytic cycle. chemrxiv.org

The synthesis of such specialized ligands often relies on versatile building blocks. Bromo-functionalized nitriles, such as this compound and its isomer 4-bromobutyronitrile, are particularly useful for this purpose. They allow for the introduction of the cyanoalkyl group onto a ligand backbone through nucleophilic substitution reactions. For instance, research has shown the successful functionalization of a polyphosphorus ligand complex by reacting it with 4-bromobutyronitrile. rsc.org This reaction introduces a nitrile-terminated alkyl chain onto a phosphorus atom of the ligand, demonstrating a straightforward method for incorporating the nitrile group. rsc.org Similarly, 4-bromobutyronitrile has been used in the alkylation of tris(2-hydroxyphenyl)phosphine oxide to synthesize tripodal phosphine (B1218219) oxide ligands where the nitrile serves as a precursor to other functional groups. researchgate.net

The following table summarizes findings from a study on a nickel-catalyzed arylation reaction, highlighting the role of a nitrile-containing ligand in enabling a challenging transformation. chemrxiv.orgnih.gov

Table 1: Performance of a Nitrile-Containing Ligand in Ni-Catalyzed Arylation

| Ligand/Catalyst System | Reaction Type | Substrate Scope | Key Finding |

|---|---|---|---|

| Ni catalyst with ortho-pyrazole benzonitrile-containing ligand (L3) | C(sp²)-C(sp³) Arylation of disubstituted malononitriles | Aryl bromides and various disubstituted malononitriles | The benzonitrile moiety of the ligand acts as an electron-acceptor, stabilizing low-valent Ni and promoting reductive elimination over β-hydride elimination. chemrxiv.orgnih.gov |

Another example of ligand synthesis involves the reaction of 4-bromobutyronitrile with an amine precursor as part of a multi-step synthesis to create bitopic ligands. researchgate.net This demonstrates the utility of brominated nitriles in constructing complex molecular architectures for specific biological targets.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromobutyronitrile |

| Benzonitrile |

| Tris(2-hydroxyphenyl)phosphine oxide |

| Nickel |

Advanced Analytical Methodologies for Research on 3 Bromobutyronitrile and Its Derivatives

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural characterization of 3-Bromobutyronitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, the protons on the carbon atoms exhibit distinct signals, and their coupling patterns help to identify the structure. The analysis of ¹H NMR spectra confirms the presence of a methyl (CH₃) group, a methylene (B1212753) (CH₂) group, and a methine (CH) group. Similarly, ¹³C NMR spectroscopy reveals the presence of four distinct carbon environments, one of which corresponds to the sp-hybridized carbon of the nitrile group.

Interactive ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | Varies | Doublet |

| CH₂ | Varies | Multiplet |

| CH | Varies | Multiplet |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in this compound. A characteristic strong absorption band is observed in the region of 2270 cm⁻¹, which is indicative of a nitrile (C≡N) group. The spectrum would also show absorption bands corresponding to C-H and C-Br bonds.

Interactive FTIR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C≡N | ~2270 | Strong, Nitrile stretch |

| C-H | Varies | Aliphatic stretch |

| C-Br | Varies | Stretch |

Note: The exact positions of C-H and C-Br stretching frequencies can vary.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum indicates a molecular weight of 147 g/mol , which is consistent with the molecular formula C₄H₆BrN. The isotopic pattern observed in the mass spectrum, due to the presence of bromine (with its two isotopes ⁷⁹Br and ⁸¹Br), further confirms the presence of a bromine atom in the molecule. Gas chromatography-mass spectrometry (GC-MS) is a common technique used for this analysis.

Chromatographic Separation and Purity Analysis in Synthetic Development

Chromatographic techniques are indispensable for the separation and purity assessment of this compound during and after its synthesis.

Gas Chromatography (GC) is a primary method for determining the purity of this compound, which is a volatile liquid. In this technique, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis, with purities often exceeding 98.0%.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for monitoring the progress of reactions involving this compound and for purifying its less volatile derivatives. For instance, in the synthesis of calixarene (B151959) derivatives using this compound, HPLC-MS can be used to track the formation of the desired products and identify byproducts in the reaction mixture. Different modes of HPLC, such as normal-phase and reversed-phase, can be employed based on the polarity of the compounds being separated. The choice between these modes depends on the specific properties of the analytes and the desired separation outcome.

Interactive Chromatographic Purity Data

| Technique | Purity Level | Application |

|---|---|---|

| Gas Chromatography (GC) | >98.0% | Final Product Purity Assessment |

The balance between purity, yield, and throughput is a critical consideration in preparative chromatography, aiming to isolate the target compound in the desired quantity and quality.

X-ray Diffraction for Structural Elucidation of Crystalline Derivatives

While this compound itself is a liquid, its derivatives can often be synthesized as crystalline solids. X-ray Diffraction (XRD) analysis of these single crystals is the most definitive method for determining their precise three-dimensional molecular structure.

This technique has been instrumental in characterizing complex molecules synthesized from this compound. For example, the molecular structures of various calixarene and dihomooxacalixarene derivatives, prepared through reactions involving this compound, have been unambiguously determined by single-crystal X-ray diffraction. These studies provide exact bond lengths, bond angles, and conformational details of the molecules in the solid state. For instance, the cone conformation of certain dihomooxacalixarene derivatives was confirmed through X-ray analysis.

Future Perspectives and Emerging Research Avenues

Integration of Machine Learning and Artificial Intelligence in Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the synthesis design for complex molecules like 3-bromobutyronitrile. These computational tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions, potential byproducts, and even entirely new synthetic routes. acs.org For instance, AI algorithms can be trained on existing literature to suggest the most efficient catalysts and solvent systems for the bromination and cyanation steps involved in producing this compound. numberanalytics.comnumberanalytics.com

Recent advancements have seen the development of automated platforms that can not only predict reaction outcomes but also physically execute and analyze experiments in a closed-loop fashion. nih.gov This autonomous approach accelerates the optimization of synthetic protocols by rapidly exploring a wide range of reaction parameters. muni.czresearchgate.net For the synthesis of this compound, this could mean faster identification of conditions that maximize yield and minimize impurities.

Furthermore, ML models are being developed to predict the regioselectivity and stereoselectivity of reactions, which is particularly relevant for creating specific isomers of this compound. acs.org These predictive models can help chemists design more targeted and efficient synthetic strategies, reducing the need for extensive empirical screening. The use of AI in retrosynthetic analysis can also uncover novel and more efficient pathways to this compound, potentially starting from more readily available or sustainable starting materials. acs.org

Novel Catalytic Systems for Bromonitrile Transformations

The transformation of bromonitriles, including this compound, is a key area of research, with a focus on developing more efficient and selective catalytic systems. Palladium-catalyzed cyanation reactions have been a cornerstone in this field, allowing for the conversion of aryl bromides to their corresponding nitriles. researchgate.netrsc.org Recent advancements have focused on developing these methods to be effective at room temperature and with lower catalyst loadings. acs.org

The use of N-heterocyclic carbenes (NHCs) as ligands in metal complexes is a promising area of development. bohrium.comresearchgate.net NHC-metal complexes have shown high efficiency in various chemical transformations and could be applied to reactions involving this compound. bohrium.com Research is also exploring the use of copper-based catalyst systems, which offer a more abundant and less expensive alternative to palladium for cyanation reactions. researchgate.net

Photocatalysis, which utilizes light to drive chemical reactions, is another emerging field. nih.gov Visible light-induced transition metal catalysis could offer milder and more selective methods for transformations involving the bromo- and nitrile groups of this compound. nih.gov Additionally, the development of robust and recyclable catalysts, such as palladium nanoparticles supported on various materials, is a key trend aimed at making these processes more sustainable and cost-effective. rsc.org

Below is a table summarizing some of the recent advancements in catalytic systems for cyanation reactions, which are relevant to the synthesis and transformation of this compound.

| Catalyst System | Key Features | Relevant Transformations |

| Palladium/tri-t-butylphosphine | Room temperature cyanation of aryl bromides. researchgate.net | Cyanation |

| Palladium nanoparticles on copper ferrite | Efficient for cyanation of bromo and iodo arenes. rsc.org | Cyanation |

| Copper-based catalysts | Nature-inspired, versatile for various organic transformations. researchgate.net | Cyanation |

| N-heterocyclic carbene (NHC) metal complexes | Highly efficient and structurally diverse ligands. bohrium.com | Various transformations |

| Visible light-induced transition metal catalysts | Mild and selective reactions driven by light. nih.gov | Various transformations |

Exploration of Bio-derived Feedstocks in Bromonitrile Production

The shift towards sustainable chemistry has spurred interest in using bio-derived feedstocks for the production of chemicals, including bromonitriles. While direct biosynthesis of this compound is not yet established, research into the natural biosynthesis of nitriles offers promising avenues. rsc.orgrsc.org Enzymes such as aldoxime dehydratases are known to catalyze the formation of nitriles from aldoximes under mild conditions. rsc.orgmdpi.com

A potential bio-based route to this compound could involve the enzymatic conversion of a bio-derived carboxylic acid to an aldehyde, followed by reaction with hydroxylamine (B1172632) to form an oxime. azolifesciences.com This oxime could then be converted to the corresponding nitrile by an aldoxime dehydratase. azolifesciences.com The challenge would lie in incorporating the bromine atom, which might require a separate enzymatic or chemical step.

The biosynthesis of nitriles is a complex process that is not yet fully understood, but ongoing research is uncovering new enzymes and pathways. nih.govarizona.edu The discovery of a single enzyme capable of converting a carboxylic acid to a nitrile highlights the potential for developing efficient biocatalytic routes. nih.gov As our understanding of these natural processes grows, it may become feasible to engineer microorganisms to produce this compound or its precursors from renewable resources.

Advanced Methodologies for Stereochemical Control

Achieving precise control over the stereochemistry of molecules is a critical challenge in modern organic synthesis, particularly for chiral compounds like this compound. Advanced methodologies are being developed to allow for the selective synthesis of specific stereoisomers.

One promising approach is the use of chiral catalysts in asymmetric synthesis. For example, chiral aminophosphine (B1255530) ligands have been successfully used in palladium-catalyzed asymmetric allylic alkylation to achieve high enantioselectivity. acs.org Similar strategies could be adapted for reactions involving this compound to control the stereocenter at the C3 position.

Another powerful technique is the use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. The Evans' oxazolidinone auxiliary, for instance, has been used in the desymmetrization of glutaric anhydride (B1165640) to achieve a stereoselective synthesis. researchgate.net

Furthermore, dynamic kinetic resolution, which combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, can be a highly efficient method for obtaining a single stereoisomer in high yield. Research into stereoselective synthesis is constantly evolving, with new catalysts and methods being developed to provide chemists with greater control over the three-dimensional structure of molecules. chemrxiv.org The application of these advanced methodologies will be crucial for the synthesis of enantiomerically pure this compound for applications where specific stereoisomers are required.

Q & A

Q. What are the optimal reaction conditions for synthesizing flavones using 3-Bromobutyronitrile (3-BBN) under microwave irradiation?

- Methodological Answer : Zhou et al. (2006) demonstrated that 3-BBN acts as a brominating agent in a microwave-assisted reaction with flavanones, using catalytic N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN). The reaction achieves high selectivity for 3-bromoflavones or flavones by optimizing microwave power (300–500 W), solvent (acetonitrile), and irradiation time (5–10 minutes). Temperature control (60–80°C) is critical to avoid side reactions. Researchers should validate solvent purity and monitor reaction progress via TLC or HPLC .

Q. How should researchers handle 3-BBN to ensure laboratory safety?

- Methodological Answer : 3-BBN is classified as Acute Toxicity Category 4 (oral/dermal). Key precautions include:

- Using fume hoods or well-ventilated areas to avoid inhalation.

- Wearing nitrile gloves, lab coats, and eye protection.

- Storing at <15°C under inert gas (e.g., nitrogen) to prevent hygroscopic degradation.

- Disposing of waste via approved halogenated solvent protocols. Emergency procedures (e.g., skin/eye contact) require immediate rinsing and medical consultation .

Q. What analytical techniques are recommended for assessing 3-BBN purity?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is widely used, as per TCI specifications (>98% purity). For structural confirmation, combine H/C NMR and IR spectroscopy. Mass spectrometry (EI-MS) can verify molecular ion peaks at m/z 148 (CHBrN) .

Advanced Research Questions

Q. How can contradictions in reported thermal decomposition kinetics of 3-BBN be resolved?

- Methodological Answer : Discrepancies in gas-phase elimination rates (e.g., first-order kinetics vs. environmental influences) arise from variations in experimental setups. To reconcile

- Standardize temperature (370–420°C) and pressure (54–198 torr) ranges.

- Use seasoned reaction vessels to minimize wall effects.

- Apply computational models (e.g., DFT) to isolate the electron-withdrawing resonance effect of the cyano group, which retards elimination. Cross-validate with Arrhenius parameters from static vs. flow systems .

Q. What strategies improve the stability of 3-Bromopyruvate (3BP), a derivative of 3-BBN, for anticancer applications?

- Methodological Answer : Glick et al. (2014) reported 3BP’s short half-life (<10 minutes) in physiological conditions. To enhance stability:

- Encapsulate 3BP in liposomes or polymeric nanoparticles.

- Develop prodrugs (e.g., ester derivatives) for controlled release.

- Optimize buffer systems (pH 7.4) and avoid thiol-containing media to reduce degradation. Preclinical studies should use pharmacokinetic models to track bioavailability .

Q. How can researchers design in vivo studies to address 3-BBN’s acute toxicity while exploring therapeutic potential?

- Methodological Answer :

- Use rodent models to establish LD values (oral/dermal routes).

- Implement dose-escalation studies with biomarkers (e.g., liver/kidney function tests).

- Apply controlled delivery systems (e.g., subcutaneous implants) to mitigate systemic exposure. Partner with toxicology labs to align with OECD Guidelines for Chemical Testing .

Q. What role does the cyano group play in modulating 3-BBN’s reactivity during elimination reactions?

- Methodological Answer : The cyano group exerts a resonance electron-withdrawing effect, stabilizing the transition state and slowing elimination. Confirm this via isotopic labeling (e.g., C-NMR) and compare with analogs (e.g., 3-chlorobutyronitrile). Computational studies (e.g., Gaussian software) can map electron density shifts during pyrolysis .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of 3-BBN

| Property | Value | Source |

|---|---|---|

| Boiling Point | 121°C | PubChem |

| Melting Point | -50°C | PubChem |

| Solubility | Miscible in ethers, alcohols | ECHA |

| Molecular Formula | CHBrN | TCI |

Q. Table 2: Thermal Decomposition Parameters

| Temperature Range | Pressure Range | Rate Law | Homogeneity |

|---|---|---|---|

| 370–420°C | 54–198 torr | First-order | Unimolecular |

| Source: Gas-phase elimination studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.